molecular formula C17H24N4O3 B8177736 tert-Butyl 6-(4-azidobenzamido)hexanoate

tert-Butyl 6-(4-azidobenzamido)hexanoate

Cat. No.: B8177736
M. Wt: 332.4 g/mol
InChI Key: UUPUUEXQNDSJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Azide-Functionalized Organic Compounds in Contemporary Research

Organic azides are a class of compounds characterized by the -N₃ functional group. chemscene.com Initially recognized for their high energy content, their role in modern science has expanded dramatically. scbt.com In recent decades, organic azides have become indispensable tools at the intersection of chemistry, biology, and materials science. scbt.com Their versatility stems from a rich and diverse reactivity.

The azide (B81097) group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. bldpharm.com The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring. chemscene.com This reaction can be catalyzed by copper(I) (CuAAC) or proceed as a strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for a toxic metal catalyst, making it highly suitable for use in living systems. bldpharm.com

Another key bioorthogonal reaction involving azides is the Staudinger ligation, where an azide reacts with a functionalized phosphine (B1218219) to form a stable amide bond. nih.gov This reaction is highly selective and biocompatible, finding broad application in the chemical modification of biomolecules within their native environment. nih.gov

Beyond bioorthogonal chemistry, aryl azides serve as valuable photoaffinity labeling agents. chemspider.com Upon irradiation with UV light, the aryl azide group expels nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including the binding sites of proteins, thereby permanently "tagging" them for identification and study. scbt.comchemspider.com

Rationale for the Investigation of tert-Butyl 6-(4-Azidobenzamido)hexanoate in Chemical Synthesis and Bioorthogonal Applications

The specific structure of this compound makes it a compound of interest for several applications. It is a heterobifunctional crosslinker, meaning it has two different reactive groups that allow for the stepwise linkage of molecules.

The primary reactive functionalities are:

The 4-azidobenzamido group : This is a classic photoactivatable moiety. The aryl azide is relatively stable in the dark but forms a reactive nitrene upon UV exposure, enabling it to covalently bind to interacting proteins or other biomolecules. scbt.com

The tert-butyl ester group : This group serves as a protecting group for a carboxylic acid. The bulky tert-butyl group can be removed under specific acidic conditions to reveal a terminal carboxylate. scbt.com

This dual functionality suggests a two-stage application. First, the molecule can be introduced into a biological system where the lipophilic nature of the tert-butyl ester may facilitate membrane crossing. Following interaction with a target, UV irradiation would covalently link the azido-end of the molecule to its binding partner. Subsequently, the tert-butyl group could be cleaved to expose a carboxylic acid, which could then be used for further conjugation, for example, by coupling it to a reporter tag or an affinity handle for purification.

The 6-aminohexanoate (B3152083) (or caproate) linker provides a flexible spacer arm of a defined length, which can be crucial for positioning the photoreactive group within a binding pocket or for bridging two interacting proteins.

Overview of Research Scope and Methodological Approaches

While specific research articles focusing solely on this compound are not prominent in the literature, the investigation of such a molecule would typically follow established chemical and biochemical methodologies.

Synthesis and Characterization: The synthesis would likely proceed via a straightforward amidation reaction. The starting materials would be tert-butyl 6-aminohexanoate and an activated derivative of 4-azidobenzoic acid, such as 4-azidobenzoyl chloride or an N-hydroxysuccinimide (NHS) ester of 4-azidobenzoic acid. The reaction would couple the amine of the hexanoate (B1226103) with the carboxylic acid of the benzoyl group.

Characterization of the final product would involve standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the covalent structure of the molecule by identifying the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR).

Mass Spectrometry (MS) : To determine the exact molecular weight, confirming the elemental composition.

Infrared (IR) Spectroscopy : To verify the presence of key functional groups, such as the azide (a strong absorption band around 2100 cm⁻¹), the amide, and the ester carbonyl groups.

Biochemical Applications: In a research context, the compound would be used as a probe. A typical workflow for photoaffinity labeling might involve:

Incubating the probe with a biological sample (e.g., cell lysate, purified protein).

Exposing the mixture to UV light (typically around 254-360 nm) to induce cross-linking.

Identifying the labeled biomolecule, often through gel electrophoresis, followed by mass spectrometry-based protein identification.

The tert-butyl ester provides an additional layer of utility. After cross-linking, its hydrolysis would allow for the attachment of other molecules, such as a biotin (B1667282) tag (for affinity purification) or a fluorescent dye (for visualization).

Data Tables

Table 1: Properties of Precursor Molecules

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
tert-Butyl 6-aminohexanoateC₁₀H₂₁NO₂187.285514-98-7
4-Azidobenzoic acidC₇H₅N₃O₂163.136829-98-7

Data sourced from PubChem. nih.gov

Table 2: Calculated Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₄N₄O₃
Molecular Weight 332.40 g/mol
General Class Heterobifunctional Photoreactive Crosslinker

Note: These properties are calculated based on the expected product of the reaction between the precursor molecules and have not been experimentally verified from available literature.

Detailed Research Findings

Specific experimental data or published research findings for this compound are not readily found in broad scientific databases. However, the well-documented chemistry of its constituent parts allows for a detailed understanding of its expected behavior and research utility.

The synthesis of related heterobifunctional crosslinkers is well-established. For instance, the coupling of amines with N-hydroxysuccinimide esters of photoreactive acids like 4-azidobenzoic acid is a common and efficient method for creating such tools. The reaction proceeds under mild conditions and typically results in high yields.

The utility of the 4-azidobenzoyl moiety is extensively documented in photoaffinity labeling studies. Upon photolysis, it forms a highly reactive nitrene that can insert into C-H, N-H, or O-H bonds in its immediate vicinity, making it an effective tool for mapping ligand-protein binding sites. The tert-butyl ester is a standard protecting group in organic synthesis, particularly in peptide chemistry, and its deprotection using acids like trifluoroacetic acid (TFA) is a routine procedure.

Therefore, while a dedicated study on this compound itself is not available, its design principles are sound and firmly rooted in established chemical biology techniques. It represents a versatile molecular probe that could be readily synthesized and applied to investigate biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-[(4-azidobenzoyl)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-17(2,3)24-15(22)7-5-4-6-12-19-16(23)13-8-10-14(11-9-13)20-21-18/h8-11H,4-7,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPUUEXQNDSJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 6 4 Azidobenzamido Hexanoate and Precursor Molecules

Strategic Design of Synthetic Routes to Azidobenzamido-Functionalized Hexanoates

A retrosynthetic analysis of the target molecule, tert-Butyl 6-(4-azidobenzamido)hexanoate, reveals the most logical disconnections for its synthesis. The primary disconnection is the amide bond, which simplifies the molecule into two key precursors: tert-Butyl 6-aminohexanoate (B3152083) and 4-azidobenzoic acid (or an activated derivative thereof, such as an acyl chloride).

Further disconnection of these precursors reveals their own synthetic origins.

4-Azidobenzoic acid can be disconnected at the C-N bond of the azide (B81097) group, leading back to the commercially available 4-aminobenzoic acid via a diazotization reaction.

tert-Butyl 6-aminohexanoate can be disconnected at the ester linkage, leading to 6-aminohexanoic acid and isobutylene, or more practically, through the protection of the amino group of 6-aminohexanoic acid followed by esterification, or vice-versa.

This analysis establishes a linear synthetic sequence: preparation of the two main building blocks followed by their final coupling.

Synthesis of the 6-Aminohexanoate Backbone with tert-Butyl Ester Protection

The 6-aminohexanoate core provides the flexible spacer element of the molecule. The tert-butyl ester is a common protecting group for the carboxylic acid, valued for its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions.

The synthesis of tert-butyl 6-aminohexanoate typically starts from 6-aminohexanoic acid. A common challenge is the selective esterification of the carboxylic acid in the presence of the free amine. One effective route involves the initial protection of the amino group, followed by esterification and subsequent deprotection.

A documented synthesis involves the use of a benzyloxycarbonyl (Cbz) protecting group. rsc.org First, 6-aminohexanoic acid is N-protected to yield 6-(((benzyloxy)carbonyl)amino)hexanoic acid. This intermediate is then esterified to form tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate. The final step is the removal of the Cbz group by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) to yield the desired tert-butyl 6-aminohexanoate. rsc.org

Alternatively, direct synthesis from 6-aminohexanoic acid and di-tert-butyl dicarbonate can be employed to form the tert-butyl ester. lookchem.com Another general method for creating tert-butyl esters of amino acids involves using tert-butyl acetate in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). rsc.orgresearchgate.net

Table 1: Spectroscopic Data for tert-Butyl 6-Aminohexanoate

Type of Data Observed Values
¹H NMR (300 MHz, CDCl₃) δ 2.70-2.65 (t, J = 6 Hz, 2H), 2.23-2.18 (t, J = 6 Hz, 2H), 1.68-1.53 (m, 2H), 1.43 (s, 9H), 1.37-1.34 (m, 2H) rsc.org
¹³C NMR (75 MHz, CDCl₃) δ 172.67, 79.52, 41.54, 35.08, 32.88, 27.73, 25.98, 24.52 rsc.org
ESI-MS of [C₁₀H₂₁NO₂]⁺ Calculated: 187.16, Found: 188.3 [M + H]⁺ rsc.org

In multistep syntheses, the choice of protecting groups is critical to ensure orthogonality—the ability to remove one protecting group without affecting another. For the 6-aminohexanoate backbone, besides the final free amine needed for coupling, intermediates with other amino-protecting groups are synthetically valuable.

Common protecting groups for the amino function include:

Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate, it is stable to a wide range of conditions but is readily removed by hydrogenolysis. rsc.org

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to base and nucleophiles but is easily cleaved under mild acidic conditions (e.g., trifluoroacetic acid).

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, it is stable to acid but is cleaved by mild bases, such as piperidine, making it orthogonal to Boc and Cbz groups. nih.gov

The synthesis of these derivatives generally follows a standard procedure of reacting 6-aminohexanoic acid (or its ester) with the appropriate acylating agent (e.g., Boc₂O, Fmoc-Cl) under basic conditions. For example, tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate serves as a direct precursor to the free amine derivative. rsc.org

Synthesis of 4-Azidobenzoic Acid Derivatives

4-Azidobenzoic acid is the photo-reactive component of the target molecule. Its synthesis is straightforward and generally proceeds in high yield from its corresponding amino precursor.

A well-established and high-yielding (92%) procedure for the synthesis of 4-azidobenzoic acid begins with the diazotization of 4-aminobenzoic acid. rsc.org This is achieved by treating an acidic aqueous suspension of 4-aminobenzoic acid with sodium nitrite (NaNO₂) at low temperatures (0 °C). The resulting diazonium salt is then treated in situ with sodium azide (NaN₃), which displaces the diazonium group to form the aryl azide. rsc.org The product precipitates from the reaction mixture and can be purified by extraction and recrystallization. rsc.org

For subsequent amide bond formation, 4-azidobenzoic acid is often converted to a more reactive derivative, such as 4-azidobenzoyl chloride. This activation is readily accomplished by refluxing the acid with thionyl chloride (SOCl₂). rsc.org

Table 2: Synthesis and Properties of 4-Azidobenzoic Acid

Parameter Details Reference
Starting Material 4-Aminobenzoic acid rsc.org
Reagents 1. HCl, NaNO₂; 2. NaN₃ rsc.org
Yield 92% rsc.org
Appearance Yellow solid rsc.org
¹H NMR (400 MHz, DMSO-d₆) δ 12.89 (s, 1H), 7.94 (d, 2H, J = 8.63 Hz), 7.19 (d, 2H, J = 8.63 Hz) rsc.org
¹³C NMR (100 MHz, DMSO-d₆) δ 166.9, 144.4, 131.6, 127.7, 119.6 rsc.org

The synthesis of 4-azidobenzoic acid is a specific example of a broader class of reactions used to prepare aryl azides. Several methodologies exist, each with its own advantages. eurekaselect.com

Diazotization-Azidation of Aryl Amines: This is the most traditional and widely used method. eurekaselect.comtandfonline.com It involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by an azide ion. This method is robust but often requires careful temperature control and handling of potentially unstable diazonium intermediates.

From Arenediazonium Tosylates: A safer and often simpler alternative involves the use of arenediazonium tosylates. These salts are more stable than their traditional counterparts (e.g., tetrafluoroborates or chlorides) and react cleanly with sodium azide in water at room temperature to give high yields of aryl azides. organic-chemistry.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution: Aryl halides activated with strong electron-withdrawing groups can undergo nucleophilic substitution with sodium azide. Copper catalysis (e.g., CuI/L-proline) can be used to facilitate the azidation of non-activated aryl halides. tandfonline.com

From Boronic Acids: Arylboronic acids can be converted to aryl azides using sodium azide in the presence of a copper catalyst. lookchem.com

Sonication-Mediated Synthesis: An efficient and rapid method for preparing aryl azides involves the use of sonication with sodium dichloroiodate and sodium azide under mild conditions, often leading to excellent yields in short reaction times. tandfonline.com

These varied methodologies provide a versatile toolkit for chemists to synthesize a wide range of functionalized aryl azides for various applications.

Amide Bond Formation Strategies for the Azidobenzamido Moiety

The crucial step in synthesizing the target molecule is the coupling of the carboxylic acid group of 4-azidobenzoic acid with the primary amine of tert-butyl 6-aminohexanoate. This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.com

The selection of an appropriate coupling reagent and the optimization of reaction parameters are critical for achieving high yield and purity. iris-biotech.de Carbodiimides are a widely used class of reagents for this purpose. researchgate.net

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is an effective and economical coupling reagent. luxembourg-bio.com The reaction mechanism involves the activation of the carboxylic acid (4-azidobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine (tert-butyl 6-aminohexanoate) to form the desired amide bond. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents and can be removed by filtration. luxembourg-bio.compeptide.com

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) with 1-Hydroxybenzotriazole (HOBt): The combination of EDCI and HOBt is another prevalent and efficient method for amide bond formation. nih.gov EDCI functions similarly to DCC but its urea byproduct is water-soluble, simplifying the purification process through aqueous extraction. peptide.com The addition of HOBt offers several advantages:

It reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to side reactions.

The HOBt-active ester is highly reactive towards amines, leading to cleaner reactions and higher yields.

Crucially, HOBt acts as a racemization suppressant, which, while not relevant for this specific achiral synthesis, is vital in peptide chemistry. peptide.com

Optimization of these coupling reactions involves careful consideration of several factors, as outlined in the table below. The performance of each coupling reagent is often substrate-dependent, necessitating screening to identify the optimal conditions. luxembourg-bio.comresearchgate.net

Table 1: Optimization Parameters for Amide Coupling Reactions

Parameter Considerations for Optimization
Coupling Reagent DCC: Cost-effective, insoluble urea byproduct. EDCI/HOBt: Water-soluble byproduct, reduced side reactions, suppresses racemization. luxembourg-bio.compeptide.comnih.gov
Solvent Aprotic solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (CH₃CN) are commonly used to ensure solubility of reactants. nih.gov
Base A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N), is often added to neutralize the hydrochloride salt of EDCI and the proton released during the reaction. nih.gov
Temperature Reactions are typically initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature. nih.gov

| Reaction Time | Progress is monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion, usually within a few hours to overnight. |

For the synthesis of this compound, a typical procedure would involve dissolving 4-azidobenzoic acid in an anhydrous aprotic solvent, adding the coupling reagents (e.g., EDCI and HOBt), followed by the addition of tert-butyl 6-aminohexanoate and a base.

Purification and Spectroscopic Characterization Techniques for Synthetic Intermediates and Final Compound

Following the synthesis, a multi-step process of purification and characterization is required to isolate the pure final product and confirm its chemical identity.

Chromatography is the primary technique for purifying the crude product and separating it from unreacted starting materials, reagents, and byproducts.

Flash Column Chromatography: This is the most common method for purifying organic compounds on a laboratory scale. nih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is passed through the column. mdpi.com By gradually increasing the polarity of the mobile phase, compounds are eluted based on their affinity for the stationary phase. For this compound, the less polar starting materials would elute first, followed by the more polar amide product.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures, preparative HPLC can be employed. nih.gov This technique uses a high-pressure pump to pass the mobile phase through a column with smaller particle sizes, providing superior resolution compared to flash chromatography.

Once purified, the identity and structure of the compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: This technique identifies the different types of protons in the molecule based on their chemical environment. For this compound, one would expect to see characteristic signals for the aromatic protons of the azidobenzoyl group, the protons of the hexanoate (B1226103) chain, and a distinct singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR: This provides information on the carbon atoms in the molecule, showing distinct signals for the carbonyl carbons (amide and ester), aromatic carbons, aliphatic carbons of the hexanoate chain, and the carbons of the tert-butyl group.

Mass Spectrometry (MS): MS determines the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would show a peak corresponding to the mass of the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, confirming the successful formation of the target compound.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals for aromatic protons (~7.0-8.0 ppm), amide N-H proton, methylene protons (CH₂) of the hexanoate chain, and a singlet for the tert-butyl group (~1.4 ppm).
¹³C NMR Resonances for amide carbonyl (~166 ppm), ester carbonyl (~173 ppm), aromatic carbons, carbons of the hexanoate chain, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated molecular weight (C₁₇H₂₄N₄O₃ = 348.40 g/mol ), likely observed as [M+H]⁺ at m/z 349.4 or [M+Na]⁺ at m/z 371.4.

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the azide group (N₃) around 2100 cm⁻¹, N-H stretching of the amide, and C=O stretching for both the amide and ester groups. |

Reactivity and Mechanistic Investigations of the Azide Moiety in Tert Butyl 6 4 Azidobenzamido Hexanoate

Fundamental Reactivity of Organic Azides in Chemical Transformations

Organic azides are a versatile class of compounds characterized by the energetic and reactive azide (B81097) group (–N₃). Their utility stems from a unique electronic structure that allows them to participate in a wide array of chemical transformations, including cycloadditions, rearrangements, and reductions. The azide group can be considered a pseudohalogen and is an excellent nucleophile in SN2 reactions. Furthermore, organic azides can be reduced to primary amines by reagents like LiAlH₄ or through catalytic hydrogenation, making them useful as protected amine synthons.

The exceptional reactivity of the azide group also forms the basis for several named reactions, such as the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement. However, their most prominent application in modern chemistry is the 1,3-dipolar cycloaddition with alkynes, which provides a highly efficient route to 1,2,3-triazole heterocycles.

The reactivity of the azido group is a direct consequence of its electronic structure. The three nitrogen atoms are arranged in a linear or nearly linear fashion, and the bonding can be described by several resonance structures, with a significant contribution from the zwitterionic form -N=N+=N-. This structure illustrates that the terminal nitrogen atom (Nγ) is nucleophilic, while the central nitrogen (Nβ) is electrophilic.

This electronic configuration defines the azide as a 1,3-dipole, enabling it to readily participate in Huisgen 1,3-dipolar cycloadditions. In the context of tert-Butyl 6-(4-azidobenzamido)hexanoate, the azide moiety is attached to an aromatic ring, which influences its reactivity through electronic effects. Theoretical calculations indicate that the azide group's geometry does not change significantly across different chemical environments, maintaining a non-linear asymmetric chain structure. For instance, the N-N-N bond angle is approximately 171-173°. Hirshfeld charge analysis reveals that the charge distribution on the azide is more evenly allocated when the attached R group is larger than a single atom.

The table below summarizes key characteristics of the azido group's electronic structure.

PropertyDescription
Bonding Described by resonance structures, with a primary contributor being -N=N+=N-. Isoelectronic with molecules like CO₂ and N₂O. nih.gov
Geometry The three nitrogen atoms are arranged in a nearly linear fashion, with an N-N-N bond angle of approximately 171-173 degrees. acs.org
Reactivity Pattern Acts as a 1,3-dipole in cycloaddition reactions. The terminal nitrogen is nucleophilic, while the central nitrogen is electrophilic. axispharm.com
Key Transformations Participates in cycloadditions (e.g., CuAAC, SPAAC), Staudinger reaction, Curtius rearrangement, and can be reduced to a primary amine. axispharm.comnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Kinetics

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yield, and simplicity. organic-chemistry.org This reaction specifically produces 1,4-disubstituted 1,2,3-triazoles with remarkable regioselectivity, a significant improvement over the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.govwikipedia.org The CuAAC reaction exhibits an enormous rate acceleration, on the order of 10⁷ to 10⁸, compared to its uncatalyzed counterpart. organic-chemistry.org It is robust, tolerating a wide pH range (4-12) and aqueous conditions. organic-chemistry.orgacs.org

The mechanism of CuAAC has been the subject of extensive investigation, with evidence pointing to the crucial role of copper acetylide intermediates. While early proposals involved mononuclear copper species, more recent kinetic and computational studies suggest that dinuclear copper complexes are the catalytically active species and are involved in the kinetically favored pathway. nih.govacs.org

The catalytic cycle is generally understood to proceed through the following key steps:

Formation of Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne to a Cu(I) center. This coordination acidifies the terminal proton, facilitating its removal and the formation of a copper(I) acetylide complex. nih.gov

Coordination and Activation: The organic azide, such as the one in this compound, then coordinates to the copper acetylide. This step is crucial as it activates both reactants. nih.gov

Cycloaddition: The azide undergoes cycloaddition to the activated alkyne. This is often the rate-determining step and involves the formation of a six-membered copper metallacycle intermediate. nih.govacs.org

Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Recent research has successfully isolated key dinuclear intermediates, including a π,σ-bis(copper) acetylide and a bis(metallated) triazole complex, providing direct evidence for the involvement of bimetallic species in the catalytic cycle. nih.gov DFT calculations support a pathway involving zwitterionic dinuclear intermediates where both copper atoms play an active role. acs.org

Proposed Intermediates in the CuAAC Catalytic Cycle

IntermediateDescriptionRole in Catalytic Cycle
Copper(I)-π-Alkyne ComplexInitial coordination of the alkyne to the Cu(I) catalyst.Acidifies the terminal alkyne proton, preparing it for deprotonation. nih.gov
Mononuclear/Dinuclear Copper(I) AcetylideFormed after deprotonation of the terminal alkyne. Dinuclear species are considered more active. nih.govacs.orgThe key reactive species that coordinates with the azide. researchgate.net
Six-Membered Copper MetallacycleFormed after the nucleophilic attack of the azide on the copper-bound alkyne.A transient intermediate preceding the formation of the triazole ring. nih.govacs.org
Copper TriazolideThe copper-bound triazole product formed before catalyst regeneration.Undergoes protonolysis to release the final product and regenerate the Cu(I) catalyst. nih.govresearchgate.net

The efficiency of the CuAAC reaction is highly dependent on the choice of ligands and reaction conditions. While the reaction can proceed without ligands, the use of accelerating ligands is common, particularly in biological applications where reactant concentrations are low.

Ligands: Ligands serve to stabilize the Cu(I) oxidation state against disproportionation and oxidation, and to accelerate the catalytic cycle. nih.gov N-heterocyclic carbene (NHC) ligands and various polydentate amine/heterocycle ligands have been shown to be effective. acs.orgacs.org For instance, tris(benzyltriazolyl)methyl amine (TBTA) was one of the first ligands developed to significantly accelerate the reaction in aqueous mixtures. nih.gov Some ligands with pendant amine side arms can act as an internal base, facilitating the rate-limiting deprotonation of the alkyne. acs.org

Reaction Conditions:

Solvent: The reaction proceeds well in a variety of solvents, including water. In fact, rate acceleration is often observed in water. organic-chemistry.org The use of solvent mixtures, such as acetonitrile and t-butanol, can also enhance reaction rates and yields. mdpi.com

Copper Source and Reducing Agent: The active Cu(I) catalyst can be generated from Cu(I) salts or by the in situ reduction of Cu(II) salts (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate. organic-chemistry.orgresearchgate.net The combination of Cu(II) and sodium ascorbate can, however, generate reactive oxygen species, which may be detrimental in bioconjugation applications. nih.gov

pH: The reaction is tolerant of a wide pH range, typically between 4 and 12. organic-chemistry.orgacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Bioorthogonal Considerations

To circumvent the cellular toxicity associated with the copper catalyst used in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed by Carolyn Bertozzi. axispharm.comnih.govwikipedia.org This reaction is a cornerstone of bioorthogonal chemistry, which refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgwikipedia.org

SPAAC relies on using a cyclooctyne, a highly strained cyclic alkyne. The significant ring strain of the cyclooctyne (e.g., bicyclononyne (BCN), dibenzocyclooctyne (DBCO)) provides the driving force for the reaction, lowering the activation energy and allowing the cycloaddition to proceed rapidly at physiological temperatures without the need for a catalyst. axispharm.comnih.gov

The kinetics of SPAAC are a critical factor for its application in biological systems. The reaction must be fast enough to achieve labeling before the probe molecule is metabolized or cleared. The reaction follows second-order kinetics, and the rate constants are highly dependent on the structure of the cyclooctyne. nih.gov

Efforts to improve SPAAC kinetics have focused on designing new cyclooctynes with increased ring strain or modified electronic properties. For example, the introduction of electron-withdrawing fluorine atoms at the propargylic positions of a cyclooctyne (as in DIFO) was shown to dramatically increase the reaction rate. nih.gov Second-order rate constants for SPAAC reactions can range from approximately 2.4 x 10⁻³ M⁻¹s⁻¹ to as high as 34 M⁻¹s⁻¹. nih.gov

Comparison of Second-Order Rate Constants for Various Cycloalkynes in SPAAC

Cycloalkyne ReagentAbbreviationApproximate Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
CyclooctyneOCT~0.0012 nih.gov
Difluorinated CyclooctyneDIFO~0.08 researchgate.net
BicyclononyneBCNVariable, can be synthetically tuned
DibenzocyclooctyneDBCOVariable, can be sterically demanding researchgate.net
ThiacycloheptyneTMTH~4.0 nih.gov

For a reaction to be considered truly bioorthogonal, several criteria must be met:

Selectivity: The reacting partners must be mutually selective and not cross-react with endogenous functional groups found in biomolecules like proteins, nucleic acids, or lipids. wikipedia.org

Inertness: The reactants and the resulting covalent bond must be stable and non-disruptive under physiological conditions (pH, temperature, aqueous environment). wikipedia.org

Kinetics: The reaction must proceed at a reasonable rate at low, physiologically relevant concentrations. wikipedia.org

SPAAC fulfills these criteria well. Both the azide and the cyclooctyne are abiotic functional groups that exhibit high stability and orthogonality to biological chemistry, making SPAAC an invaluable tool for applications such as live-cell imaging, biomolecule labeling, and drug delivery. axispharm.com

Photochemical Reactivity of Aryl Azides and Nitrene Generation

Aryl azides, such as the one present in this compound, are well-known for their photochemical reactivity. Upon absorption of ultraviolet (UV) light, the azide moiety can be converted into a highly reactive nitrene intermediate, which can then engage in a variety of covalent bond-forming reactions. thermofisher.comacs.org This property makes aryl azides valuable as photo-crosslinkers for applications like photoaffinity labeling to study molecular interactions. acs.org

The photoactivation of an aryl azide is initiated by the absorption of a photon, typically in the UV range, which promotes the molecule to an electronically excited state. This excited state is unstable and rapidly decomposes by extruding a molecule of dinitrogen (N₂), a thermodynamically favorable process. acs.org The primary product of this decomposition is a highly reactive and short-lived species known as an aryl nitrene. acs.org

Aryl nitrenes can exist in two electronic spin states: a singlet state and a triplet state. acs.orgacs.org

Singlet Nitrene : This is typically the initially formed species upon photolysis. acs.org It is characterized by paired electrons and behaves as a potent electrophile. The singlet aryl nitrene has two primary reaction pathways:

Ring Expansion : It can undergo a rapid intramolecular rearrangement to form a seven-membered ring intermediate called a dehydroazepine (specifically, a cyclic ketenimine). acs.orgresearchgate.net This expanded ring is highly electrophilic and susceptible to attack by nucleophiles, leading to the formation of stable covalent adducts. researchgate.netosti.gov

Intersystem Crossing (ISC) : The singlet nitrene can undergo a spin-state change to the more stable triplet nitrene. acs.orgacs.org This process is competitive with the ring expansion pathway.

Triplet Nitrene : This state has two unpaired electrons and behaves like a diradical. acs.org It is generally less reactive towards insertion reactions than the singlet state but can participate in other reactions, such as hydrogen atom abstraction or dimerization to form azo compounds. acs.org

Reactive IntermediateElectronic StateKey Reaction PathwaysTypical Subsequent Products
Aryl NitreneSingletRing Expansion, Intersystem Crossing (ISC)Dehydroazepine, Triplet Nitrene
Aryl NitreneTripletHydrogen Abstraction, Dimerization, C-H InsertionAmines, Azo Compounds, Amides
DehydroazepineN/A (Ground State)Nucleophilic AttackSubstituted Azepine Derivatives

Other Azide-Involving Bioorthogonal Reactions (e.g., Staudinger Ligation, Azide-Phosphine Ligation)

Beyond photochemical reactions, the azide group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. thermofisher.comnih.gov While the copper-catalyzed and strain-promoted azide-alkyne cycloadditions are prominent examples, the Staudinger ligation offers a metal-free alternative for conjugating molecules. scribd.com

The Staudinger ligation is a modification of the classic Staudinger reaction. wikipedia.org In the original reaction, an azide reacts with a phosphine (B1218219) (e.g., triphenylphosphine) to produce an aza-ylide intermediate. wikipedia.orgorganic-chemistry.org In the presence of water, this intermediate is hydrolyzed to yield a primary amine and a phosphine oxide byproduct, a process known as the Staudinger reduction. wikipedia.org

For bioconjugation, however, the goal is to link two molecules together. The Staudinger ligation achieves this by using an engineered phosphine reagent that contains an electrophilic trap, typically a methyl ester, positioned ortho to the phosphorus atom. The reaction proceeds as follows:

The phosphine nucleophilically attacks the terminal nitrogen of the azide, forming an aza-ylide intermediate, similar to the classic reaction. thermofisher.com

Instead of being hydrolyzed by water, the aza-ylide intermediate is intramolecularly trapped by the adjacent ester group.

This trapping event leads to a rapid rearrangement that forms a stable amide bond, covalently linking the azide-containing molecule to the phosphine-containing molecule. The phosphine oxide remains integrated into the final product. thermofisher.com

Because phosphines and azides are essentially absent in biological systems, this reaction is highly specific and bioorthogonal. thermofisher.com It proceeds under physiological conditions (room temperature, aqueous solution, neutral pH) and has been widely used for labeling biomolecules such as glycans and proteins. nih.gov A further development, known as "traceless" Staudinger ligation, utilizes a different phosphine reagent design that results in the formation of an amide bond without the incorporation of the phosphine oxide byproduct into the final conjugate.

ReactionReactantsKey IntermediateFinal ProductsKey Feature
Staudinger ReductionAzide, Triphenylphosphine, H₂OAza-ylidePrimary Amine, Triphenylphosphine OxideReduces azide to an amine. wikipedia.org
Staudinger LigationAzide, Engineered Phosphine (with ester trap)Aza-ylideAmide-linked conjugate (containing phosphine oxide)Forms a stable amide bond for bioconjugation. thermofisher.com
Traceless Staudinger LigationAzide, Specialized PhosphineAza-ylideAmide-linked conjugate (phosphine-free)Forms an amide bond without retaining the phosphine moiety.

Theoretical and Computational Chemistry Approaches to Azide Reactivity and Reaction Pathways

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the complex reaction mechanisms of azides. nih.govnih.gov These approaches allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and predict the feasibility and outcomes of different reactions. researchgate.netresearchgate.net

For the photochemical decomposition of aryl azides, DFT calculations can determine the bond-cleavage energy required to extrude N₂ and form the nitrene. nih.gov Computational studies have been used to explore the potential energy surfaces of the subsequent reactions of both singlet and triplet nitrenes, helping to elucidate the competition between ring expansion and intersystem crossing. acs.org

In the context of cycloaddition reactions, DFT calculations are frequently employed to predict regioselectivity and to understand the influence of substituents on reaction rates. nih.govresearchgate.net By calculating the activation energy barriers for different possible pathways, researchers can determine which product isomer is kinetically favored. researchgate.netnih.gov For example, studies on the 1,3-dipolar cycloaddition of azides with various partners have used DFT to analyze the electronic structure of the transition states and rationalize the observed product distributions. nih.govacs.org

Azide Reaction TypeComputational MethodInvestigated PropertiesKey Insights Provided
Photochemical DecompositionDFT, MP2N-N₂ bond-cleavage energy, Transition state geometries for nitrene reactionsPrediction of activation temperatures, Elucidation of competing pathways (ring expansion vs. ISC). researchgate.netnih.gov
[3+2] CycloadditionDFT (e.g., B3LYP, M06-2X)Activation energies for different regioisomers, Orbital interactionsPrediction of regioselectivity, Rationalization of substituent effects on reaction rates. nih.govresearchgate.netacs.org
Staudinger LigationDFT, Hammett AnalysisReaction kinetics, Energies of intermediates and transition statesOptimization of phosphine reagent design, Identification of rate-determining steps. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 6-(4-azidobenzamido)hexanoate, and what critical steps ensure high yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

Protection of the amine group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the hexanoate backbone. For example, tert-butyl 6-aminohexanoate intermediates are synthesized via coupling reactions, as seen in analogous compounds .

Azide introduction : React the protected intermediate with 4-azidobenzoyl chloride under anhydrous conditions. Catalysts like triethylamine or DMAP may enhance coupling efficiency.

Deprotection (if required) : Acidic conditions (e.g., TFA) remove Boc groups while preserving the azide functionality.
Key Considerations : Optimize reaction stoichiometry and temperature to avoid side reactions (e.g., azide decomposition). Purity is confirmed via HPLC (>97%) and NMR .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra to analogous tert-butyl hexanoate derivatives. For example, tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate shows distinct peaks for the tert-butyl group (δ ~1.43 ppm) and ester carbonyl (δ ~172.8 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak (e.g., [M+Na]+^+ for C18_{18}H27_{27}NO4_4 at m/z 344.4) .
  • Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and reference standards to ensure >95% purity .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of 4-azidobenzoyl chloride to tert-butyl 6-aminohexanoate intermediates?

Methodological Answer:

  • Catalyst Screening : Test coupling agents like HATU or EDC/NHS, which improve amide bond formation in sterically hindered systems .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Temperature Control : Maintain 0–5°C during azide coupling to minimize side reactions (e.g., Curtius rearrangement). Post-reaction, purify via column chromatography (silica gel, gradient elution) .

Q. What strategies mitigate stability challenges during storage of this compound?

Methodological Answer:

  • Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent azide photodegradation or hydrolysis. Desiccants (e.g., silica gel) reduce moisture-induced ester degradation .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products (e.g., free azide or carboxylic acid) .

Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl hexanoate derivatives?

Methodological Answer:

  • Reaction Parameter Analysis : Compare solvent purity, catalyst batch variability, and inert atmosphere quality across studies. For example, Wilkinson’s catalyst (used in hydrogenation steps) requires strict anhydrous conditions to achieve >90% yield .
  • Data Normalization : Standardize yield calculations against starting material purity (e.g., via qNMR) to reconcile discrepancies .

Application-Oriented Questions

Q. What biological applications are feasible for this compound in drug discovery?

Methodological Answer:

  • Click Chemistry Probes : The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. For example, link to fluorescent tags or drug moieties for targeted delivery studies .
  • Prodrug Design : The tert-butyl ester enhances membrane permeability, which can be hydrolyzed in vivo to release active carboxylic acid derivatives .

Q. How can researchers validate the interaction of this compound with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) on sensor chips and measure binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Molecular Docking : Use software like AutoDock to simulate interactions between the azide/ester groups and active sites. Validate with mutagenesis studies .

Analytical Challenges

Q. How do researchers address discrepancies in spectroscopic data for tert-butyl hexanoate derivatives?

Methodological Answer:

  • Solvent and pH Effects : NMR chemical shifts vary with solvent (CDCl3_3 vs. DMSO-d6_6) and pH. For example, tert-butyl signals shift upfield in non-polar solvents .
  • Reference Standards : Cross-validate spectra with published data for structurally similar compounds (e.g., tert-butyl 6-aminohexanoate derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.